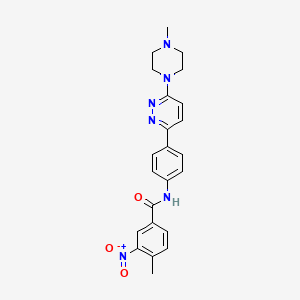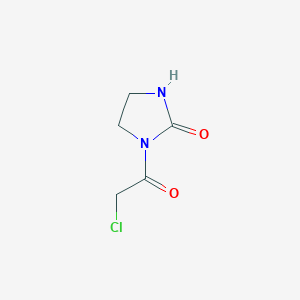
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a nitro group, and a benzamide moiety, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Breakpoint Cluster Region-Abelson (BCR-ABL) kinase . This kinase plays a crucial role in the pathogenesis of chronic myeloid leukemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .
Mode of Action
The compound acts as a potent pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . This means it can inhibit the kinase activity of both native BCR-ABL and the T315I mutant . The T315I mutation is known to be resistant to all currently approved BCR-ABL kinase inhibitors .
Biochemical Pathways
The compound affects the BCR-ABL signaling pathway . By inhibiting the BCR-ABL kinase, it disrupts the signaling pathway, leading to a decrease in the proliferation of cancer cells .
Pharmacokinetics
The compound has a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile . It is orally active, meaning it can be taken by mouth and absorbed through the digestive system . The compound’s ADME properties contribute to its bioavailability, ensuring that it reaches the target site in the body to exert its therapeutic effect .
Result of Action
The compound’s action results in the inhibition of the proliferation of cancer cells . In animal models, daily oral administration of the compound significantly prolonged survival of mice injected with BCR-ABL (T315I) expressing cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative and the subsequent formation of the benzamide linkage. One common synthetic route includes:
Preparation of 4-methylpiperazine: : This can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Formation of the pyridazine core: : The pyridazine ring can be constructed through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl group: : The phenyl group can be introduced via a nucleophilic substitution reaction.
Introduction of the nitro group: : The nitration of the benzene ring can be performed using nitric acid and sulfuric acid.
Formation of the benzamide linkage: : The final step involves the reaction of the nitrobenzene derivative with an amine under condensation conditions to form the benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Substitution: : The piperazine ring can undergo substitution reactions with different electrophiles.
Condensation: : The benzamide moiety can participate in condensation reactions with other carbonyl-containing compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Iron powder, hydrochloric acid, hydrogen gas with a catalyst.
Substitution: : Alkyl halides, strong bases.
Condensation: : Carboxylic acids, amines, condensing agents like DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydroxylamines.
Substitution: : Alkylated piperazines.
Condensation: : Amides, imides.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a versatile intermediate for the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: : It has potential as a lead compound in drug discovery, especially in the development of anticancer and anti-inflammatory agents.
Industry: : It can be used in the production of advanced materials and as a building block for various chemical products.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both a nitro group and a piperazine ring. Similar compounds include:
Imatinib: : A well-known anticancer drug that also contains a piperazine ring.
Piperazine derivatives: : Various piperazine-based compounds used in pharmaceuticals and agrochemicals.
Nitrobenzamide derivatives: : Compounds used in the development of anti-inflammatory and anticancer agents.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWXJBYKPQCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Aminophenyl)methyl]-3,3-dimethylurea](/img/structure/B2917382.png)
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride](/img/structure/B2917383.png)
![1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![methyl 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate](/img/structure/B2917393.png)

![5-(3,5-dichlorophenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3,4-tetrazole](/img/structure/B2917396.png)
![N'-[(furan-2-yl)methyl]-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2917397.png)
![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)
![1-Iodo-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2917401.png)
![N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B2917402.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2917404.png)
